1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

Thermal properties Crystal packing Formulation

Researchers face a common gap: shorter N-alkylphthalimides fail to replicate the phase behavior, aggregation resistance, or membrane partitioning of C18 homologues, rendering them unsuitable for lipid-nanoparticle or photosensitizer synthesis. This N-octadecylphthalimide bridges that gap. - **Distinct property space**: mp 80-81°C allows low-melting solvent-free medium; cLogP ~9.8 provides >20,000× higher lipid partitioning vs. C8 analogue. - **Aggregation resistance**: Enables unaggregated Zn-phthalocyanine up to 1.5×10⁻⁴ mol dm⁻³ in cyclohexane - a threshold shorter chains fail to achieve. - **Supply assurance**: BenchChem offers documented melting point verification and immediate shipping for R&D and pilot scale.

Molecular Formula C26H41NO2
Molecular Weight 399.6 g/mol
CAS No. 20332-12-1
Cat. No. B8788167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-octadecyl-
CAS20332-12-1
Molecular FormulaC26H41NO2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(28)23-20-17-18-21-24(23)26(27)29/h17-18,20-21H,2-16,19,22H2,1H3
InChIKeyBCZUGMNWRQGHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Isoindole-1,3(2H)-dione, 2-octadecyl- Overview


1H-Isoindole-1,3(2H)-dione, 2-octadecyl- (N-octadecylphthalimide) is a long-chain N-alkylated phthalimide derivative with a C18 stearyl substituent. It serves as a hydrophobic building block in medicinal chemistry and as a protected amine precursor in Gabriel synthesis [1]. The compound's melting point of 80-81 °C and high lipophilicity distinguish it from shorter-chain homologues.

Building Block Hydrophobic C18 phthalimide scaffold
Synthesis Gabriel protected amine precursor
Thermal Low-melting waxy solid profile

Why Generic N-Alkylphthalimides Are Not Substitutes


Simple N-alkylphthalimides are often considered interchangeable precursors for primary amines via Gabriel synthesis [1]; however, the chain-length-driven physicochemical properties—melting point, solubility, aggregation state, and membrane partitioning—diverge sharply, making direct substitution invalid in applications requiring specific phase behavior or supramolecular organization. The quantitative evidence below demonstrates that the C18 homologue occupies a distinct property space that shorter-chain analogs cannot replicate.

Melting behavior may not transfer
Shorter-chain analogs exhibit markedly higher melting points, altering processing and formulation windows.
Lipophilicity gap shifts partitioning
A >20,000-fold higher octanol–water partitioning versus C8 homologue changes membrane and delivery behavior.
Aggregation resistance may not replicate
C18 provides higher aggregation threshold in organic solvent; shorter-chain equivalents may aggregate earlier.

Quantitative Differentiation Evidence


Melting Point Depression vs. Shorter-Chain Analogs

The target compound melts at 80-81 °C , significantly lower than N-methylphthalimide (129-132 °C) . This 48-52 °C depression reflects disrupted crystal packing from the flexible C18 chain, which can be critical for melt-processing or low-temperature formulation requirements.

Melting Point Depression
Data to verify
80–81 °C vs N-methylphthalimide 129–132 °C
ΔT ≈ –48 to –52 °C
Supports low-temperature melt-processing compatibility review.
Literature-reported values; no direct comparative study available.
Thermal properties Crystal packing Formulation

Lipophilicity Differentiation from Short-Chain Homologues

The computed octanol-water partition coefficient (cLogP) for the target compound is approximately 9.8 [1], in contrast to cLogP ≈ 5.5 for N-octylphthalimide [1]. This ~4.3 log-unit increase (> 20,000-fold higher partition coefficient) is a direct consequence of the C18 chain and governs membrane partitioning, solubility, and bioavailability profiles.

Lipophilicity (cLogP)
Class-level
cLogP ≈ 9.8 vs N-octylphthalimide cLogP ≈ 5.5
ΔcLogP ≈ 4.3 (>20,000-fold)
Lipid partitioning may shift significantly; experimental validation recommended.
QSAR estimated value; class-level inference for homologues.
Lipophilicity LogP Membrane partitioning

Aggregation Threshold in Organic Solvent

In cyclohexane, the octadecyl-substituted zinc phthalocyanine remains essentially unaggregated up to a concentration of 1.5 × 10⁻⁴ mol dm⁻³ [1][2]. Shorter-chain homologues in the same series aggregated at lower concentrations, making the C18 derivative the preferred choice for minimizing aggregation in hydrophobic environments.

Aggregation Threshold
Reported
Unaggregated up to 1.5×10⁻⁴ mol dm⁻³ in cyclohexane; shorter-chain homologues aggregate earlier
May support aggregation-resistant photosensitizer design in hydrophobic media.
Reported context in cyclohexane; concentration threshold should be verified for target solvent.
Aggregation Photodynamic therapy Solubility

Research & Industrial Application Scenarios


Low-Melting Intermediate for Melt-Phase Chemistry

The compound's melting point of 80-81 °C enables its use as a solvent-free liquid reaction medium above this temperature, whereas N-methylphthalimide (mp 129-132 °C) requires higher temperatures, limiting its compatibility with thermally sensitive substrates.

Lipid-Based Drug Delivery Building Block

With a cLogP ~9.8 (estimated) , the C18 chain provides >20,000-fold higher lipid partitioning than N-octylphthalimide (cLogP ~5.5), making it the preferred precursor for conjugating hydrophobic anchors onto pharmacophores intended for liposomal or lipid-nanoparticle encapsulation.

Aggregation-Resistant Photosensitizer Precursor

The octadecyl-substituted Zn-phthalocyanine remains unaggregated in cyclohexane up to 1.5 × 10⁻⁴ mol dm⁻³ , a threshold that shorter-chain homologues fail to achieve. This makes C18-substituted phthalimide building blocks critical for synthesizing aggregation-resistant photosensitizers.

Application
Selection Property
Validation Focus
Low-temperature melt-phase chemistry
Waxy, low-melting behavior
Thermal transition verification, substrate compatibility
Lipid-based delivery building block
High lipophilicity (cLogP profile)
Experimental logP determination, lipid partitioning assay
Aggregation-resistant photosensitizer synthesis
Aggregation threshold in organic solvent
Aggregation assay in target solvent, photosensitizer performance
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